2-Nitrocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638145. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

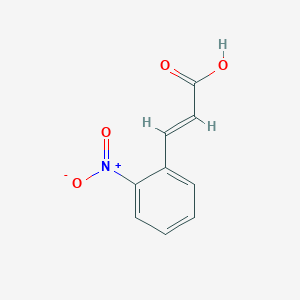

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQDLDVSEDAYAA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669713 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

612-41-9, 1013-96-3 | |

| Record name | 3-(2-Nitrophenyl)-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-NITROPHENYL)-2-PROPENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD7QK30B69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitrocinnamic Acid from 2-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-nitrocinnamic acid from 2-nitrobenzaldehyde. The document details the reaction mechanisms, experimental protocols, and comparative quantitative data for the most prevalent methods, including the Perkin reaction and the Knoevenagel-Doebner condensation. This information is intended to assist researchers and professionals in selecting and optimizing the synthesis of this important chemical intermediate.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its derivatives are precursors to a variety of heterocyclic compounds, including quinolines and indoles, which are core structures in many therapeutic agents. The synthesis of this compound from 2-nitrobenzaldehyde is a common transformation that can be achieved through several condensation reactions. This guide focuses on the most effective and widely used methods, providing a comparative analysis to aid in methodological selection.

Comparative Data of Synthetic Methods

The selection of a synthetic route for this compound depends on factors such as desired yield, reaction conditions, and available reagents. The following table summarizes the key quantitative data for the primary synthetic pathways.

| Reaction Method | Reagents | Catalyst/Base | Solvent | Reaction Conditions | Typical Yield (%) |

| Perkin Reaction | 2-Nitrobenzaldehyde, Acetic Anhydride | Sodium Acetate | None (or excess anhydride) | Heat (e.g., 180 °C), 8-13 hours | 74-77% (for m-isomer) |

| Knoevenagel-Doebner Condensation | 2-Nitrobenzaldehyde, Malonic Acid | Pyridine, Piperidine (catalytic) | Pyridine | Heat (e.g., water bath), 2-4 hours | Very Good (unspecified) |

Note: The yield for the Perkin reaction is reported for the synthesis of the meta-isomer, which serves as a close proxy for the ortho-isomer under similar conditions.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic methods.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[1]

Reaction: 2-Nitrobenzaldehyde + Acetic Anhydride → this compound

Protocol:

-

In a 200 mL round-bottomed flask equipped with a reflux condenser, combine 50 g (0.33 mole) of 2-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride.[2]

-

Thoroughly mix the contents and heat the flask in an oil bath maintained at 180 °C for approximately 13 hours.[2]

-

After cooling slightly, pour the reaction mixture into 200-300 mL of water and filter the resulting solid by suction.[2]

-

Wash the solid several times with water.

-

Dissolve the crude product in a solution of 20 mL of aqueous ammonia (sp. gr. 0.9) in about 200 mL of water.[2]

-

Filter the ammonium salt solution and pour it into a solution of 15 mL of sulfuric acid (sp. gr. 1.84) in about 200 mL of water to precipitate the this compound.[2]

-

For further purification, the precipitated acid can be redissolved in aqueous ammonia and reprecipitated with dilute sulfuric acid.[2]

-

Collect the final product by filtration, wash with a small amount of water, and dry. The product can be recrystallized from 95% ethanol.[2]

Knoevenagel-Doebner Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group, such as malonic acid, catalyzed by a weak base. The Doebner modification utilizes pyridine as both the solvent and a base, often with a catalytic amount of piperidine, and is followed by decarboxylation.[3][4]

Reaction: 2-Nitrobenzaldehyde + Malonic Acid → this compound + CO₂

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1.2 g of malonic acid in a minimal amount of pyridine.

-

Add 1.5 g of 2-nitrobenzaldehyde to the solution.[4]

-

Add a catalytic amount of piperidine (a few drops).

-

Heat the reaction mixture on a water bath for four hours.[4]

-

After cooling, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the crude this compound by vacuum filtration and wash it with cold water.

-

The product can be purified by recrystallization from a suitable solvent such as ethanol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the synthesis of this compound.

Perkin Reaction Mechanism

Caption: Mechanism of the Perkin Reaction.

Knoevenagel-Doebner Condensation Mechanism

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

General Experimental Workflow

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from 2-nitrobenzaldehyde is most effectively achieved through the Perkin reaction or the Knoevenagel-Doebner condensation. The Perkin reaction, while requiring higher temperatures and longer reaction times, offers a reliable method with good yields. The Knoevenagel-Doebner condensation provides a milder alternative that also proceeds with high efficiency. The choice between these methods will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to 2-Nitrocinnamic acid. The information is intended to support research and development activities by providing validated data and methodologies in a structured and accessible format.

Chemical Structure and Isomerism

This compound, an unsaturated carboxylic acid, is a derivative of cinnamic acid featuring a nitro group (-NO₂) at the ortho position of the phenyl ring. It primarily exists as two geometric isomers: trans (E) and cis (Z). The trans isomer is the more common and thermodynamically stable form.[1]

-

IUPAC Name: (2E)-3-(2-nitrophenyl)prop-2-enoic acid (trans-isomer)

-

CAS Registry Number: 612-41-9, 1013-96-3 (Both CAS numbers are used interchangeably in commercial and database listings for the trans-isomer).[2][3][4]

The structural identifiers for the common trans-isomer are provided below.

| Identifier | Value |

| SMILES | O=C(O)C=Cc1ccccc1--INVALID-LINK--[O-] |

| InChI | InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+ |

| InChI Key | BBQDLDVSEDAYAA-AATRIKPKSA-N |

Physicochemical Properties

The properties of this compound are summarized below. Data for the trans-isomer is well-documented, while information for the less stable cis-isomer is sparse.

| Property | trans-2-Nitrocinnamic Acid | Reference(s) |

| Appearance | Light yellow to yellow crystalline solid/powder. | [5] |

| Melting Point | 243-249 °C | [3][5] |

| Boiling Point | 329.4 °C (rough estimate) | [5] |

| Density | 1.406 g/cm³ (rough estimate) | [5] |

| pKa | 4.15 (at 25 °C) | [5] |

| Water Solubility | Insoluble / Sparingly soluble. | [5][6] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, and dimethyl sulfoxide (DMSO). | [6] |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis, purification, and analysis of this compound.

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a standard method for synthesizing cinnamic acid derivatives.[7][8] This procedure, a Doebner modification, involves the reaction of 2-nitrobenzaldehyde with malonic acid, using pyridine as a base and solvent, which also facilitates the subsequent decarboxylation.[9]

Reaction Scheme: C₇H₅NO₃ (2-Nitrobenzaldehyde) + C₃H₄O₄ (Malonic Acid) → C₉H₇NO₄ (trans-2-Nitrocinnamic acid) + H₂O + CO₂

Detailed Protocol:

-

Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in pyridine (2-3 volumes), add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Heating: Heat the reaction mixture on a water bath for several hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide gas.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold water to remove any residual acid and pyridine hydrochloride.

-

Drying: Dry the crude product before proceeding with purification.

Below is a logical workflow for the synthesis process.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product. An ethanol/water mixed-solvent system is commonly used, leveraging the high solubility of the compound in hot ethanol and its poor solubility in water.[10][11][12]

Detailed Protocol:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.

-

Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy (the cloud point). Add a few more drops of hot ethanol to just redissolve the precipitate, ensuring the solution is saturated.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound. A reversed-phase method using a C18 column is suitable for this analysis.[13][14][15]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with an acidic modifier. Add 0.1% phosphoric acid or acetic acid to the aqueous phase to suppress the ionization of the carboxylic acid group (pKa ≈ 4.15), which ensures a sharp, symmetrical peak.[14]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-35 °C.

-

Injection Volume: 10-20 µL.

Protocol:

-

Solution Preparation: Prepare a stock solution of a reference standard in the mobile phase (or a 50:50 acetonitrile:water diluent) at a concentration of approximately 1 mg/mL. Prepare working standards by dilution. Prepare the sample to be analyzed at a similar concentration.

-

System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject a blank (diluent), followed by the standard solution to determine the retention time. Inject the sample solution.

-

Purity Calculation: Determine the purity of the sample by the area percent method, assuming all components have a similar response factor at the detection wavelength.

Key Chemical Reactions: Photochemical Cyclization

A notable reaction of this compound is its ability to undergo intramolecular cyclization upon exposure to UV light. This process is believed to proceed through the formation of a transient aci-nitro tautomer, which then cyclizes to yield derivatives such as 1,3-dihydrobenzisoxazol-1-ol. This photochemical property suggests potential applications in photolabile protecting groups and light-responsive materials.

The diagram below illustrates the proposed pathway for this photochemical transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. chemwhat.com [chemwhat.com]

- 3. trans-2-Nitrocinnamic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chemeo.com [chemeo.com]

- 5. This compound CAS#: 612-41-9 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. chemistry-solutions.com [chemistry-solutions.com]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. nacalai.com [nacalai.com]

Spectroscopic data of 2-Nitrocinnamic acid (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrocinnamic acid, tailored for researchers, scientists, and drug development professionals. The guide presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in a clear, tabular format. Detailed experimental protocols for each technique are also provided to facilitate replication and further research.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 8.06-8.04 | d | 8 | 1H | Ar-H |

| 7.92-7.90 | d | 8 | 1H | Ar-H |

| 7.87-7.83 | d | 16 | 1H | =CH- |

| 7.78-7.74 | t | 1H | Ar-H | |

| 7.67-7.63 | t | 1H | Ar-H | |

| 6.53-6.49 | d | 16 | 1H | =CH-COOH |

Solvent: DMSO-d6[1]

¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| 166.8 | C=O |

| 148.2 | Ar-C-NO₂ |

| 138.8 | Ar-C |

| 133.8 | Ar-C |

| 130.7 | Ar-C |

| 129.3 | Ar-C |

| 124.6 | Ar-C |

| 124.2 | =CH- |

| 123.4 | =CH-COOH |

Solvent: DMSO-d6[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1630 | Medium | C=C stretch (Alkene) |

| ~1520, 1340 | Strong | N-O asymmetric & symmetric stretch (Nitro group) |

| ~3050 | Weak | C-H stretch (Aromatic) |

| ~1600, 1450 | Medium-Weak | C=C stretch (Aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 193 | ~60 | [M]⁺ (Molecular Ion) |

| 176 | ~100 | [M-OH]⁺ |

| 147 | ~20 | [M-NO₂]⁺ |

| 130 | ~80 | [M-COOH-OH]⁺ |

| 102 | ~50 | [C₇H₄O]⁺ |

| 76 | ~40 | [C₆H₄]⁺ |

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent such as DMSO-d6 (0.5-0.7 mL).[3] The solution is then filtered into an NMR tube. A small amount of an internal standard, like tetramethylsilane (TMS), may be added for referencing.[4] The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, a 400 MHz instrument for ¹H and 100 MHz for ¹³C nuclei.[1]

Infrared (IR) Spectroscopy

For solid samples like this compound, the thin solid film method is a common approach.[5] A small amount of the solid is dissolved in a volatile solvent (e.g., acetone or methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5] The IR spectrum is then obtained using an FT-IR spectrometer.[5]

Mass Spectrometry (MS)

For electron ionization mass spectrometry, the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.[6] This process leads to the formation of a molecular ion and various fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) and detected.[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of an organic compound.

References

An In-depth Technical Guide to the Physical Characteristics of 2-Nitrocinnamic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocinnamic acid, a derivative of cinnamic acid, is a molecule of significant interest in various fields of chemical and pharmaceutical research. Its utility as a precursor in organic synthesis, particularly for heterocyclic compounds, and its potential applications in materials science and drug development, necessitate a thorough understanding of its solid-state properties. This technical guide provides a comprehensive overview of the physical characteristics of this compound crystals, with a focus on its crystallographic, spectroscopic, and thermal properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Molecular and Crystal Structure

The foundational physical properties of this compound are dictated by its molecular and crystal structure. The presence of the nitro group and the carboxylic acid functionality, along with the trans-alkene bridge, influences its electronic properties and intermolecular interactions, which in turn govern the packing of the molecules in the crystalline state.

Crystallographic Data

The crystal structure of trans-2-nitrocinnamic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystal structure is characterized by the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. These dimers are further organized into layers, with the nitro groups playing a role in the intermolecular interactions that stabilize the crystal packing.

Below is a summary of the crystallographic data for trans-2-nitrocinnamic acid.

| Parameter | Value[1] |

| CCDC Number | 608331[1] |

| Empirical Formula | C₉H₇NO₄ |

| Formula Weight | 193.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.123(2) Å |

| b | 16.937(3) Å |

| c | 5.068(1) Å |

| α | 90° |

| β | 98.98(3)° |

| γ | 90° |

| Volume | 857.1(3) ų |

| Z | 4 |

| Density (calculated) | 1.496 Mg/m³ |

Experimental Protocol: Single-Crystal X-ray Diffraction

A general procedure for obtaining single-crystal X-ray diffraction data is as follows:

-

Crystal Growth: High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent, such as ethanol or acetone.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data are collected over a range of angles by rotating the crystal.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

References

An In-depth Technical Guide to 2-Nitrocinnamic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrocinnamic acid (CAS No: 612-41-9), a derivative of cinnamic acid, is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring a nitro group on the phenyl ring, imparts unique reactivity and biological activity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and its emerging role in drug discovery as a precursor for novel therapeutic agents. Particular attention is given to its potential anti-inflammatory applications through the modulation of key signaling pathways such as NF-κB.

Core Properties of this compound

This compound is a yellow crystalline powder with limited solubility in water.[1] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 612-41-9[1][2][3][4][5] |

| Molecular Formula | C₉H₇NO₄[1][2][3][4][5] |

| Molecular Weight | 193.16 g/mol [1][3][5] |

| Synonyms | o-Nitrocinnamic acid, (2E)-3-(2-Nitrophenyl)acrylic acid, trans-2-Nitrocinnamic acid[1][5] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Yellow crystalline powder[1][2] |

| Melting Point | 243-245 °C[1][4] |

| Solubility | Sparingly soluble in water[1][2] |

| pKa | 4.15 (at 25°C)[1] |

| Stability | Stable under normal storage conditions[1][2] |

Synthesis of this compound: Experimental Protocol

The primary method for synthesizing this compound is through the Knoevenagel condensation reaction. This process involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize this compound from 2-nitrobenzaldehyde and malonic acid.

Materials:

-

2-Nitrobenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (as catalyst)

-

Hydrochloric acid (concentrated)

-

Ethanol (for recrystallization)

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrobenzaldehyde and malonic acid in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux: Heat the mixture to reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

-

Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold distilled water to remove any remaining pyridine and other impurities.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds.[1] Its derivatives have shown potential as anti-inflammatory, antibacterial, and antitumor agents.[6]

Anti-inflammatory Potential and the NF-κB Signaling Pathway

Cinnamic acid and its derivatives have been reported to exhibit anti-inflammatory properties, in part, by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While direct studies on this compound's effect on this pathway are limited, its structural similarity to other active cinnamic acid derivatives suggests a similar mechanism of action.

NF-κB Signaling Pathway Inhibition:

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined properties and accessible synthetic route make it an attractive starting material for the creation of novel molecules with therapeutic potential. Further research into its biological activities and those of its derivatives is warranted to fully explore its applications in medicine. The information presented in this guide serves as a foundational resource for researchers aiming to leverage the chemical and biological attributes of this compound in their work.

References

Theoretical Insights into the Molecular Orbitals of 2-Nitrocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocinnamic acid, a derivative of cinnamic acid, is a molecule of significant interest in organic synthesis and pharmaceutical research. Its chemical reactivity and potential biological activity are intrinsically linked to the arrangement and energies of its molecular orbitals. This technical guide provides an in-depth overview of the theoretical approaches used to calculate and understand the molecular orbitals of this compound, with a focus on computational chemistry methods. While direct, comprehensive Density Functional Theory (DFT) studies on this compound are not extensively available in the public domain, this guide synthesizes information from related studies on its derivatives and similar compounds to provide a robust framework for its theoretical investigation.

Advanced computational studies, including DFT calculations, are increasingly utilized to predict the reactivity and biological interactions of molecules like this compound.[1] Understanding the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial as they govern a molecule's electronic properties and reactivity.

Computational Methodologies for Molecular Orbital Analysis

The theoretical calculation of molecular orbitals for organic molecules like this compound predominantly relies on quantum chemical methods. Density Functional Theory (DFT) is a widely employed method due to its balance of accuracy and computational cost.

Experimental Protocol: Density Functional Theory (DFT) Calculations

A typical computational protocol for analyzing the molecular orbitals of this compound or its derivatives involves the following steps:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A commonly used functional for this purpose is B3LYP, in conjunction with a basis set such as 6-31G(d,p) or 6-311G(d,p).

-

Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Molecular Orbital Analysis: Once the optimized geometry is obtained, the molecular orbitals, including the HOMO and LUMO, are calculated. The energies of these orbitals and the resulting HOMO-LUMO energy gap are key descriptors of the molecule's electronic behavior.

-

Calculation of Quantum Chemical Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the molecule's reactivity.

A study on an indolhydroxy derivative synthesized from this compound employed the DFT method with the RB3LYP functional and a 6-31+G(d,p) basis set to perform geometry optimization and study the electronic structure of the resulting molecule.[2] For the related molecule, (E)-Methyl 3-(2-nitrophenyl)acrylate, DFT calculations with hybrid functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311G(d,p) are used to obtain accurate geometric and electronic structure information.[3]

Quantitative Molecular Orbital Data

While specific DFT-calculated HOMO and LUMO energies for this compound were not found in the reviewed literature, data from related computational methods and for a closely related derivative provide valuable insights.

A study on the thermal hazards of nitroaromatic compounds reported the Ionization Potential (IP) and Electron Affinity (EA) for this compound, calculated using the semiempirical RM1 method.[4] These values can be related to the energies of the HOMO and LUMO, respectively, based on Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO).

| Parameter | Method | Value (eV) |

| Ionization Potential (IP) | RM1 | 9.059 |

| Electron Affinity (EA) | RM1 | 5.634 |

Table 1: Calculated Ionization Potential and Electron Affinity for this compound.[4]

Furthermore, DFT calculations were performed on an indolhydroxy derivative formed from the reduction of this compound.[2] The calculated quantum chemical descriptors for this product provide an indication of the electronic properties that can be expected in related systems.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.15 |

| LUMO Energy | ELUMO | -2.25 |

| HOMO-LUMO Energy Gap | ΔEg | 3.90 |

Table 2: Calculated Global Reactivity Descriptors for an Indolhydroxy Derivative of this compound using DFT/RB3LYP/6-31+G(d,p).[2]

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[2] A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO.[2]

Visualization of Computational Workflow

The logical flow of a theoretical study on the molecular orbitals of a molecule like this compound can be visualized as follows:

Caption: Workflow for Theoretical Molecular Orbital Calculations.

Conclusion

References

The Photochemical Landscape of Nitroaromatic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitroaromatic compounds, a class of organic molecules characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring, exhibit a rich and complex photochemistry. This technical guide provides a comprehensive overview of their photochemical properties, with a focus on quantitative data, experimental methodologies, and the visualization of key reaction pathways. The unique electronic nature of the nitro group, a strong electron-withdrawing moiety, governs the distinct photo-induced processes these molecules undergo, making them relevant in fields ranging from environmental science to targeted drug delivery.

Core Photochemical Properties

Upon absorption of ultraviolet or visible light, nitroaromatic compounds are promoted to an electronically excited state. The fate of this excited molecule is dictated by a series of competing photophysical and photochemical processes, including fluorescence, intersystem crossing to a triplet state, and various chemical reactions.

A hallmark of nitroaromatic photochemistry is the highly efficient intersystem crossing from the initially formed singlet excited state (S₁) to the triplet state (T₁).[1] This rapid transition is often responsible for their typically low fluorescence quantum yields.[2] The triplet state is a key intermediate in many of their photoreactions, including photoreduction, photosubstitution, and intramolecular rearrangements.[3][4]

One of the most significant photoreactions of certain nitroaromatic compounds is the light-induced release of nitric oxide (NO), a critical signaling molecule in various physiological processes.[1][5][6] This property has led to their investigation as "caged" NO compounds, which can deliver NO with high spatiotemporal control upon photoirradiation.[7][8] Furthermore, their ability to generate reactive oxygen species (ROS) upon photoexcitation has positioned them as potential photosensitizers in photodynamic therapy (PDT) for cancer treatment.[3][9][10] In the context of drug development, nitroaromatic moieties are also utilized in hypoxia-activated prodrugs, where the low-oxygen environment of tumors facilitates the enzymatic reduction of the nitro group, leading to the release of a cytotoxic agent.[11][12][13]

Data Presentation: Photochemical Quantum Yields

The efficiency of a photochemical process is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed.[14] The following tables summarize key quantum yield data for a selection of nitroaromatic compounds.

| Compound | Solvent | Photodegradation Quantum Yield (Φ_deg) | Reference(s) |

| Nitrobenzene | Water/H₂O₂ | 0.30 - 0.36 | [15] |

| Nitrobenzene | CCl₄ | ~10⁻³ | [3][16] |

| 2-Nitrophenol | Water | Similar to 2-propanol | [17] |

| 4-Nitrophenol | Water | Similar to 2-propanol | [17] |

| 2,4-Dinitrophenol | Water | Low | [10][17] |

| 2,4-Dinitrophenol | 2-Propanol | Dramatically increased vs. water | [17] |

| 2,4,6-Trinitrophenol | Water & 2-Propanol | - | [17] |

| p-Nitroanisole | Water | Wavelength-dependent | [18] |

| Nitroimidazoles | Water | Concentration-dependent | [19] |

| Compound | Solvent | Triplet Quantum Yield (Φ_T) | Reference(s) |

| Nitrobenzene | Isopropyl alcohol | > 0.6 | [20] |

| Nitrobenzene | Ethanol | ~0.8 | [20] |

| Nitrobenzene | Gas Phase | 0.67 ± 0.10 | [4] |

| 1-Nitronaphthalene | EPA at 77K | 0.63 | [21] |

| Substituted Nitrobenzenes | Various | Varies with substitution | [4] |

| Compound | Solvent | Fluorescence Quantum Yield (Φ_f) | Reference(s) |

| Nitroaromatics (general) | - | < 10⁻⁴ | [22] |

| Nitro-PAHs | Various | Generally low | [23][24][25] |

| Diketopyrrolopyrroles (nitro-substituted) | Toluene | Highest among tested solvents | [26] |

| Various organic compounds | Various | 0.00079 - 0.35 | [27] |

| Aromatic Hydrocarbon Crystals | - | 0.31 - >0.65 |

Experimental Protocols

Accurate determination of photochemical quantum yields is crucial for understanding and comparing the efficiency of photoreactions. Chemical actinometry is a widely used method for measuring the photon flux of a light source, a prerequisite for calculating quantum yields.[28][29][30]

Method 1: Ferrioxalate Actinometry

This method is based on the photoreduction of Fe³⁺ to Fe²⁺ in a potassium ferrioxalate solution. The amount of Fe²⁺ produced is determined spectrophotometrically after complexation with 1,10-phenanthroline.[5][9][11][31]

Materials:

-

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) solution (typically 0.006 M in 0.05 M H₂SO₄)

-

1,10-phenanthroline solution (e.g., 0.1% w/v in water)

-

Buffer solution (e.g., sodium acetate/sulfuric acid)

-

Standard Fe²⁺ solution for calibration

-

Spectrophotometer

Procedure:

-

Preparation of Actinometer Solution: Prepare the potassium ferrioxalate solution and store it in the dark, as it is light-sensitive.

-

Irradiation: Fill a cuvette with the actinometer solution and irradiate it with the light source for a known period. A non-irradiated sample should be kept as a dark control.

-

Complexation: After irradiation, take a known volume of the irradiated solution and the dark control, add the 1,10-phenanthroline solution and the buffer. Allow time for the color to develop fully.

-

Spectrophotometric Measurement: Measure the absorbance of the complexed solutions at its absorption maximum (around 510 nm).

-

Calculation of Photon Flux: Using a calibration curve prepared with the standard Fe²⁺ solution, determine the concentration of Fe²⁺ formed. The photon flux can then be calculated using the known quantum yield of Fe²⁺ formation for the ferrioxalate actinometer at the irradiation wavelength.

Method 2: o-Nitrobenzaldehyde Actinometry

This actinometer is based on the photoisomerization of o-nitrobenzaldehyde to o-nitrosobenzoic acid.[7][29]

Materials:

-

o-Nitrobenzaldehyde solution in a suitable solvent (e.g., dichloromethane)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

-

Preparation of Actinometer Solution: Prepare a solution of o-nitrobenzaldehyde of known concentration.

-

Irradiation: Irradiate a known volume of the solution for a specific time.

-

Analysis: Analyze the concentration of the remaining o-nitrobenzaldehyde at different time points using GC or HPLC.

-

Kinetic Analysis: Plot the concentration of o-nitrobenzaldehyde versus time to determine the initial rate of the photoreaction.

-

Calculation of Photon Flux: The photon flux can be calculated from the initial reaction rate and the known quantum yield of the photoisomerization reaction (typically around 0.5).

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key photochemical pathways involving nitroaromatic compounds.

Photodynamic Therapy (PDT) Signaling Pathway

Caption: General mechanism of Photodynamic Therapy (PDT).

Hypoxia-Activated Nitroaromatic Prodrug Workflow

Caption: Activation of a nitroaromatic prodrug in a hypoxic tumor environment.

Photochemical Release of Nitric Oxide (NO) from a Caged Compound

Caption: General workflow for the photorelease of nitric oxide (NO).

References

- 1. Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. edinst.com [edinst.com]

- 8. hepatochem.com [hepatochem.com]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sketchviz.com [sketchviz.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DOT Language | Graphviz [graphviz.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]

- 20. tbi.univie.ac.at [tbi.univie.ac.at]

- 21. researchgate.net [researchgate.net]

- 22. Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. anc.razi.ac.ir [anc.razi.ac.ir]

- 24. Frontiers | Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition [frontiersin.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 28. hepatochem.com [hepatochem.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

A Comprehensive Guide to the Safe Handling of 2-Nitrocinnamic Acid in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety precautions for handling 2-Nitrocinnamic acid (CAS No: 612-41-9) in a laboratory environment. Adherence to these guidelines is crucial to mitigate potential risks and ensure a safe working environment for all personnel.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards associated with this chemical are:

Hazard Statements:

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H7NO4 | [2] |

| Molecular Weight | 193.16 g/mol | [2] |

| Appearance | Light yellow solid/crystals | [2] |

| Melting Point | 243-245 °C | [4][5] |

| Water Solubility | Insoluble in water | [2] |

Section 3: Toxicological Data

The toxicological properties of this compound have not been fully investigated.[1] However, the available data indicates the following:

| Toxicity Endpoint | Result | Species | Reference |

| Acute Toxicity (Oral) | No data available | - | - |

| Acute Toxicity (Dermal) | No data available | - | - |

| Acute Toxicity (Inhalation) | No data available | - | - |

| Carcinogenicity | No known carcinogenic chemicals in this product | - | [2] |

| Germ Cell Mutagenicity | No data available | - | [2] |

| Reproductive Toxicity | No data available | - | [2] |

It is important to handle this chemical with care due to the lack of comprehensive toxicological data.

Section 4: Safe Handling and Experimental Workflow

A systematic approach to handling this compound is essential to minimize exposure and risk. The following workflow outlines the key steps for a typical laboratory experiment involving this compound.

Section 5: Detailed Experimental Protocols

5.1 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Standard |

| Eye Protection | Goggles or safety glasses with side-shields | EN166 (EU) or ANSI Z87.1 (US)[1] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | - |

| Body Protection | Laboratory coat, long-sleeved clothing | - |

| Respiratory Protection | Not required for normal use with adequate ventilation. For large spills or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | - |

5.2 Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

-

Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order.[1]

5.3 Handling and Storage

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3] Avoid contact with skin, eyes, and clothing.[1][3] Wash hands thoroughly after handling.[1][3]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

5.4 First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor/physician.[1][2][3] |

| Skin Contact | Wash off immediately with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] If eye irritation persists, get medical advice/attention.[6] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2] Do NOT induce vomiting.[3] |

5.5 Spill and Disposal Procedures

-

Spill Response: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1] Sweep up the solid material and shovel it into suitable containers for disposal.[1] Avoid generating dust.[1]

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][6] Do not empty into drains.[1]

Section 6: Logical Relationships in Hazard Mitigation

The following diagram illustrates the relationship between engineering controls, personal protective equipment, and administrative controls in mitigating the risks associated with handling this compound.

By implementing a multi-layered approach that combines robust engineering controls, comprehensive administrative procedures, and the consistent use of appropriate personal protective equipment, researchers can significantly reduce the risks associated with handling this compound.

References

Methodological & Application

Step-by-step protocol for Knoevenagel condensation to synthesize 2-Nitrocinnamic acid

Topic: Step-by-Step Protocol for Knoevenagel Condensation to Synthesize 2-Nitrocinnamic Acid

This document provides a detailed protocol for the synthesis of this compound via the Knoevenagel condensation of 2-nitrobenzaldehyde and malonic acid. The procedure is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[2][3] This reaction is widely utilized for the synthesis of α,β-unsaturated acids, including various cinnamic acid derivatives which are valuable intermediates in the production of pharmaceuticals, polymers, and cosmetics.[4][5] The Doebner modification of this reaction often employs pyridine as a solvent and a catalyst like piperidine, which facilitates the condensation followed by decarboxylation.[1][6]

This protocol details the synthesis of this compound from 2-nitrobenzaldehyde and malonic acid using a weak base as a catalyst.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below. 2-nitrobenzaldehyde reacts with malonic acid in the presence of a basic catalyst, followed by decarboxylation to yield the final product.

Caption: Knoevenagel condensation of 2-nitrobenzaldehyde and malonic acid.

Experimental Protocol

This protocol is adapted from established procedures for the Knoevenagel condensation of aromatic aldehydes.[7][8]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 2-Nitrobenzaldehyde | 151.12 | 1.51 | 10 | 1 |

| Malonic Acid | 104.06 | 1.25 | 12 | 1.2 |

| Pyridine | 79.10 | 10 mL | - | Solvent |

| Piperidine | 85.15 | 5 drops | - | Catalyst |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - | For work-up |

| Ethanol | 46.07 | As needed | - | For recrystallization |

| Distilled Water | 18.02 | As needed | - | For work-up & washing |

3.2. Apparatus

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beaker (250 mL)

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Graduated cylinders

-

Dropper

3.3. Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.51 g (10 mmol) of 2-nitrobenzaldehyde and 1.25 g (12 mmol) of malonic acid.

-

Solvent and Catalyst Addition: To the flask, add 10 mL of pyridine to dissolve the solids. Then, add 5 drops of piperidine as a catalyst.[8]

-

Reaction: Attach a reflux condenser to the flask and heat the mixture in a heating mantle or oil bath to a gentle reflux for 4-6 hours.[7][8] The progress of the reaction can be monitored by observing the evolution of carbon dioxide gas.[6]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a 250 mL beaker containing a mixture of crushed ice and concentrated hydrochloric acid until the solution is acidic (pH ~2).[8] This will cause the crude this compound to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any residual pyridine hydrochloride and other impurities.[8]

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them in a desiccator or a vacuum oven.

-

Characterization: Determine the yield and measure the melting point of the purified this compound. The expected melting point is in the range of 243-245 °C.[9]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 2-Nitrobenzaldehyde | 1.51 g (10 mmol) | Calculated |

| Malonic Acid | 1.25 g (12 mmol) | Calculated |

| Product (Theoretical) | ||

| This compound | 1.93 g (10 mmol) | Calculated |

| Experimental Results | ||

| Typical Yield | 75-85% | [10] |

| Melting Point | 243-245 °C | [9] |

| Appearance | Yellow powder | [9] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Pyridine is a toxic and flammable liquid with an unpleasant odor. Handle with care and avoid inhalation and skin contact.

-

Piperidine is corrosive and flammable. Avoid contact with skin and eyes.

-

Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care.

-

Dispose of all chemical waste according to institutional and local regulations.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. talentchemicals.com [talentchemicals.com]

- 10. bepls.com [bepls.com]

Application Notes and Protocols: Indole Synthesis Using 2-Nitrocinnamic Acid as a Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals. The synthesis of substituted indoles remains a critical focus for organic chemists. One of the classical and historically significant methods for indole synthesis is the reductive cyclization of ortho-substituted nitroarenes. 2-Nitrocinnamic acid serves as a valuable precursor in this context, primarily through the Baeyer-Emmerling indole synthesis, which provides a direct route to the indole core. This document outlines the key reaction pathways and provides detailed protocols for utilizing this compound in indole synthesis.

Reaction Pathways and Mechanisms

Baeyer-Emmerling Indole Synthesis

Discovered by Adolf von Baeyer and Adolph Emmerling in 1869, this method synthesizes indole from ortho-nitrocinnamic acid using a reducing agent, such as iron powder, in a strongly basic solution.[1][2] The reaction proceeds through two key steps:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to a nitroso group.

-

Reductive Cyclization and Decarboxylation: The intermediate nitroso compound undergoes an intramolecular condensation between the nitrogen atom and the β-carbon of the alkene chain, followed by the loss of a water molecule to form a five-membered ring.[1] Subsequent decarboxylation yields the final indole product.

Caption: Reaction pathway for the Baeyer-Emmerling indole synthesis.

Related Reductive Cyclization: The Reissert Synthesis

While not directly using this compound as the starting material, the Reissert indole synthesis provides a valuable comparison as it also relies on the reductive cyclization of an ortho-nitroaryl precursor. The Reissert synthesis begins with the condensation of o-nitrotoluene and diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[3][4] This intermediate is then subjected to reductive cyclization to yield indole-2-carboxylic acid, which can be decarboxylated to indole.[3] A variety of reducing agents can be employed for this key step.[5][6]

Caption: Key reductive cyclization step of the Reissert indole synthesis.

Quantitative Data Summary

The efficiency of the reductive cyclization step is highly dependent on the chosen reducing agent and reaction conditions. While specific yield data for the classical Baeyer-Emmerling synthesis is sparse in modern literature, the Reissert synthesis offers a well-documented comparison of various reduction systems.

| Precursor | Reducing System | Product | Typical Yield | Reference |

| o-Nitrophenylpyruvic acid | Ferrous sulfate (FeSO₄) and Ammonia (NH₄OH) | Indole-2-carboxylic acid | Good | [6] |

| o-Nitrophenylpyruvic acid | Zinc (Zn) dust in Acetic Acid (CH₃COOH) | Indole-2-carboxylic acid | Good | [3][6] |

| o-Nitrophenylpyruvic acid | Iron (Fe) powder in Acetic Acid/Ethanol | Indole-2-carboxylic acid | Variable | [6] |

| o-Nitrophenylpyruvic acid | Iron (Fe) filings in Hydrochloric Acid (HCl) | Indole-2-carboxylic acid | Variable | [6] |

| o-Nitrophenylpyruvic acid | Sodium Dithionite (Na₂S₂O₄) | Indole-2-carboxylic acid | Variable | [5][6] |

Experimental Protocols

General Workflow for Indole Synthesis

The overall laboratory process involves reaction setup, execution under controlled conditions, workup to isolate the crude product, and final purification.

Caption: A typical experimental workflow for synthesis and purification.

Protocol: Baeyer-Emmerling Synthesis of Indole

This protocol describes a general procedure for the synthesis of indole from this compound.

Materials:

-

This compound

-

Iron (Fe) powder, fine

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Ethanol

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), concentrated and dilute

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a strongly basic solution by dissolving sodium hydroxide in a mixture of water and ethanol.

-

Addition of Precursor: To the stirred basic solution, add this compound and stir until it is fully dissolved.

-

Addition of Reducing Agent: Gradually add fine iron powder to the mixture in portions. The reaction may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain stirring for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts and other solid byproducts. Wash the filter cake with ethanol.

-

Workup - Neutralization & Extraction: Combine the filtrate and washings. Carefully acidify the solution with dilute HCl to neutralize the excess base. Concentrate the solution under reduced pressure to remove most of the ethanol. Extract the aqueous residue multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude indole product.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure indole.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Strong bases (NaOH, KOH) are corrosive. Handle with care.

-

Organic solvents are flammable. Keep away from ignition sources.

-

The reaction may be exothermic; control the rate of addition of the reducing agent.

References

- 1. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]

- 2. BaeyerâEmmerling indole synthesis [wikipedia.jakami.de]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Reissert_indole_synthesis [chemeurope.com]

- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

Application of 2-Nitrocinnamic Acid in the Synthesis of Quinoline Derivatives

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials. The quinoline scaffold is of significant interest in medicinal chemistry due to its association with a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted quinolines is a key focus in organic synthesis and drug discovery.

One effective strategy for the synthesis of quinoline derivatives, particularly 2-quinolones (carbostyrils), is the intramolecular reductive cyclization of ortho-substituted nitroarenes. This approach leverages the in situ generation of an amino group via reduction of a nitro group, which then undergoes an intramolecular cyclization. 2-Nitrocinnamic acid is a readily available starting material that possesses the necessary functionalities for this transformation: a nitro group ortho to a propenoic acid side chain. Upon reduction of the nitro group, the resulting 2-aminocinnamic acid can spontaneously cyclize to form a 4-hydroxy-2-quinolone derivative. This application note provides a detailed protocol for the synthesis of quinoline derivatives from this compound via a classic and robust reductive cyclization method, the Béchamp reduction.

Core Synthesis Pathway: Reductive Cyclization of this compound

The primary application of this compound in this context is its conversion to 4-hydroxyquinolin-2(1H)-one. This transformation is achieved through a one-pot reductive cyclization. The nitro group is first reduced to an amine, which then undergoes an intramolecular Michael addition to the α,β-unsaturated carboxylic acid, followed by tautomerization to yield the stable quinolone product.

Caption: General reaction pathway for the synthesis of 4-hydroxyquinolin-2(1H)-one from this compound.

Experimental Protocols

The following protocols detail the synthesis of quinoline derivatives from this compound. The Béchamp reduction, using iron powder in acetic acid, is a classic and effective method for the reductive cyclization of nitroarenes.[1][2]

Protocol 1: Synthesis of 4-Hydroxyquinolin-2(1H)-one via Béchamp Reductive Cyclization

This protocol describes a representative procedure for the one-pot reduction of the nitro group in this compound and subsequent intramolecular cyclization to yield 4-hydroxyquinolin-2(1H)-one.

Materials:

-

This compound

-

Iron powder (fine grade)

-

Glacial acetic acid

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (5 M)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 5.0 g, 25.9 mmol) and ethanol (50 mL). Stir the mixture to obtain a suspension.

-

Addition of Acetic Acid: To the suspension, add glacial acetic acid (50 mL).

-

Addition of Iron Powder: While stirring vigorously, add iron powder (e.g., 7.2 g, 129 mmol, 5 equivalents) portion-wise over 15-20 minutes. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of Celite in a Buchner funnel to remove the excess iron powder and iron salts. Wash the filter cake with a small amount of hot ethanol.

-

Product Precipitation: Combine the filtrates and evaporate the solvent under reduced pressure. To the resulting residue, add 100 mL of water. A precipitate should form.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield 4-hydroxyquinolin-2(1H)-one as a solid.

Caption: Experimental workflow for the synthesis of 4-hydroxyquinolin-2(1H)-one.

Data Presentation

| Starting Material | Reducing System | Product | Yield (%) | Reference |

| 2'-Nitrochalcone | Pd(CH₃CN)₂Cl₂, HCOOH/Ac₂O | 2-Phenylquinolin-4(1H)-one | 93% | [3] |

| Substituted 2-nitrobenzaldehydes | Fe/AcOH | Substituted Quinolines | High | |

| Methyl N-cyano-2-nitrobenzimidates | Fe/HCl | N⁴-substituted 2,4-diaminoquinazolines | High | |

| This compound | Fe/CH₃COOH (Representative) | 4-Hydroxyquinolin-2(1H)-one | 60-80% (Estimated) | N/A |

Note: The yield for the synthesis of 4-hydroxyquinolin-2(1H)-one from this compound is an estimation based on typical yields for Béchamp reductions of similar substrates. Actual yields may vary depending on the specific reaction conditions and purity of the starting materials.

Signaling Pathways and Logical Relationships

The synthesis of quinoline derivatives from this compound is a key step in the development of novel therapeutic agents. Quinolines are known to interact with various biological targets. For instance, certain quinoline derivatives exhibit anticancer activity by inhibiting signaling pathways involved in cell proliferation and survival.

Caption: Logical relationship from synthesis of quinolone derivatives to potential therapeutic effect.

This compound serves as a valuable and accessible precursor for the synthesis of 4-hydroxy-2-quinolone derivatives through intramolecular reductive cyclization. The Béchamp reduction provides a robust and scalable method for this transformation. The resulting quinolone scaffold is a key pharmacophore in drug discovery, offering a foundation for the development of novel therapeutic agents targeting a variety of diseases. The protocol and information provided herein are intended to guide researchers in the application of this compound for the synthesis of these important heterocyclic compounds.

References

2-Nitrocinnamic Acid Derivatives as Photocleavable Protecting Groups: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-nitrocinnamic acid derivatives as photocleavable protecting groups (PPGs). These PPGs offer spatial and temporal control over the release of active molecules, a critical tool in chemical biology, drug delivery, and materials science.

Introduction

This compound derivatives belong to the broader class of o-nitrobenzyl-based photolabile protecting groups. Upon irradiation with UV light, these groups undergo an intramolecular rearrangement, leading to the cleavage of a covalent bond and the release of the protected functional group. This "uncaging" process is typically rapid and efficient, and the use of light as a traceless reagent minimizes the potential for side reactions and contamination. The cinnamate scaffold offers opportunities for synthetic modification to fine-tune the photochemical properties of the protecting group.

Quantitative Data

The efficiency of a photocleavable protecting group is determined by its quantum yield (Φ) of uncaging and its molar extinction coefficient (ε) at the irradiation wavelength. While specific data for a wide range of this compound derivatives are not extensively reported, the following table includes data for a closely related analog, 2-nitrophenylalanine, which provides a valuable benchmark.

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Notes |

| Peptide containing 2-nitrophenylalanine | 365 | 0.07 ± 0.01[1] | Photocleavage of the peptide backbone.[1] |

Photochemical Cleavage Mechanism

The photocleavage of this compound derivatives proceeds through a well-established mechanism for o-nitrobenzyl compounds. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position to form a transient aci-nitro intermediate. This intermediate then rapidly rearranges to release the protected molecule and form a 2-nitroso-cinnamaldehyde byproduct.

Caption: General mechanism of photocleavage for 2-nitrocinnamate esters.

Experimental Protocols

Protocol for Synthesis of a 2-Nitrocinnamate Ester

This protocol describes a general method for the esterification of this compound with an alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

This compound

-

Alcohol (R-OH)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-nitrocinnamate ester.

Protocol for Photocleavage of a 2-Nitrocinnamate Protected Compound

This protocol provides a general procedure for the UV-induced cleavage of a 2-nitrocinnamate protecting group. The specific irradiation time and conditions may need to be optimized for each substrate.

Materials:

-

2-Nitrocinnamate protected compound

-

Appropriate solvent (e.g., methanol, acetonitrile, phosphate-buffered saline (PBS))

-

UV lamp (e.g., medium-pressure mercury lamp with a filter to select the desired wavelength, typically around 365 nm)

-

Reaction vessel transparent to UV light (e.g., quartz cuvette or tube)

-

Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS, TLC)

Procedure:

-

Prepare a solution of the 2-nitrocinnamate protected compound in the chosen solvent. The concentration should be optimized, but a starting point of 0.1-1 mM is common.

-

Transfer the solution to the UV-transparent reaction vessel.

-

If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

-

Place the reaction vessel at a fixed distance from the UV lamp. Ensure the setup is in a light-tight enclosure to prevent exposure to ambient light and for safety.

-